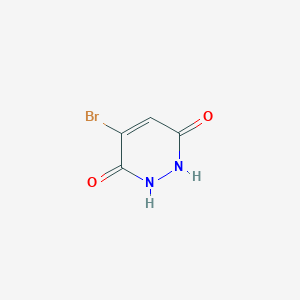












|
REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][NH2:7].[Br:8][C:9]1[C:10](O[C:13](=[O:15])[CH:14]=1)=[O:11]>O>[Br:8][C:9]1[C:10](=[O:11])[NH:6][NH:7][C:13](=[O:15])[CH:14]=1 |f:0.1|
|


|
Name
|
Nucleosides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Nucleotides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
51 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NN
|
|
Name
|
|
|
Quantity
|
90.38 g
|
|
Type
|
reactant
|
|
Smiles
|
Br/C=1/C(=O)OC(\C1)=O
|
|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NN
|
|
Name
|
|
|
Quantity
|
53 g
|
|
Type
|
reactant
|
|
Smiles
|
Br/C=1/C(=O)OC(\C1)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitates were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water and acetone
|
|
Type
|
CUSTOM
|
|
Details
|
dried as a combined batch in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(NNC(C1)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 113 g | |
| YIELD: CALCULATEDPERCENTYIELD | 151% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |